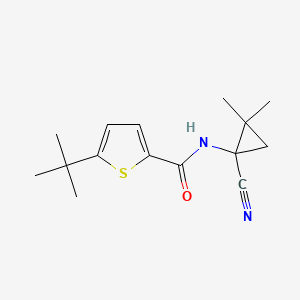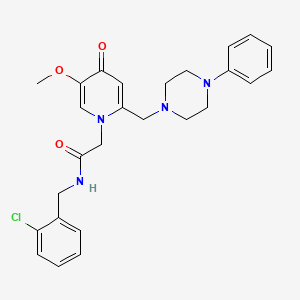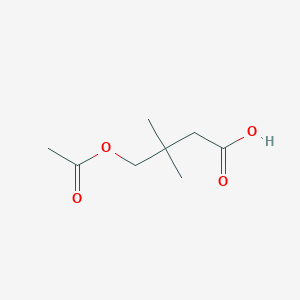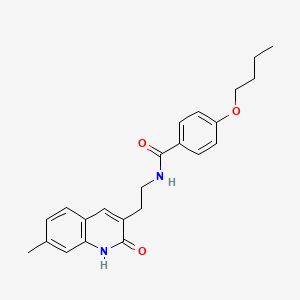
5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide, also known as CTAP, is a synthetic compound that has been widely used in scientific research. CTAP is a potent antagonist of the kappa opioid receptor (KOR), which is involved in the regulation of pain, mood, and addiction.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide has been widely used in scientific research to study the role of the KOR in various physiological and pathological processes. For example, 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide has been used to investigate the effect of KOR activation on pain perception, stress response, and drug addiction. 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide has also been used to explore the potential therapeutic applications of KOR antagonists in the treatment of depression, anxiety, and drug abuse.
Wirkmechanismus
5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide acts as a competitive antagonist of the KOR, which is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. KOR activation by endogenous or exogenous ligands can lead to the inhibition of neurotransmitter release, the modulation of ion channel activity, and the activation of intracellular signaling pathways. 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide binds to the KOR with high affinity and prevents the binding of other ligands, thereby blocking the downstream effects of KOR activation.
Biochemical and Physiological Effects
5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects in various experimental models. For example, 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide can increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide can also reduce the activation of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In addition, 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide can attenuate the rewarding effects of drugs of abuse, such as cocaine and morphine.
Vorteile Und Einschränkungen Für Laborexperimente
5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide has several advantages as a research tool, including its high potency, selectivity, and stability. 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide is also relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. However, 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide also has some limitations, such as its poor solubility in water and its potential toxicity at high concentrations. In addition, 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide may have off-target effects on other receptors or enzymes, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the research on 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide and KOR antagonists. One direction is to explore the therapeutic potential of KOR antagonists in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and chronic pain. Another direction is to investigate the molecular mechanisms underlying the effects of KOR antagonists, including the downstream signaling pathways and the interactions with other receptors and enzymes. Finally, the development of new KOR antagonists with improved pharmacological properties, such as increased solubility and bioavailability, may also be a promising direction for future research.
Conclusion
In conclusion, 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide is a potent and selective antagonist of the KOR, which has been widely used in scientific research to study the role of KOR in various physiological and pathological processes. 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide has several advantages as a research tool, but also has some limitations and potential toxicity at high concentrations. Future research on 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide and KOR antagonists may provide new insights into the mechanisms of pain, mood, and addiction, and may lead to the development of new therapeutic interventions.
Synthesemethoden
The synthesis of 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide involves several steps, including the reaction of tert-butyl lithium with 2-bromo-1-cyano-2,2-dimethylcyclopropane, the reaction of the resulting lithium salt with thiophene-2-carboxylic acid, and the final deprotection of the tert-butyl group. The yield of 5-Tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide can reach up to 50%, and the purity can be over 95%.
Eigenschaften
IUPAC Name |
5-tert-butyl-N-(1-cyano-2,2-dimethylcyclopropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-13(2,3)11-7-6-10(19-11)12(18)17-15(9-16)8-14(15,4)5/h6-7H,8H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUVDDJZDJBODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC=C(S2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873471.png)
![Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate](/img/structure/B2873473.png)
![6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2873475.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2873477.png)
methanone](/img/structure/B2873481.png)


![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B2873485.png)
![(E)-4-(Dimethylamino)-N-[4,4,4-trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-enamide](/img/structure/B2873489.png)


![3-[[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2873493.png)